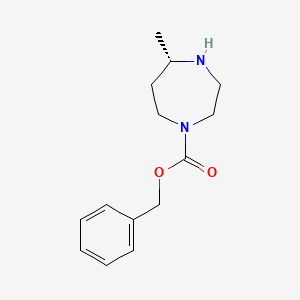

BENZYL (S)-5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE

CAS No.:

Cat. No.: VC13791004

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O2 |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m0/s1 |

| Standard InChI Key | DQUGXUOXPVSJFN-LBPRGKRZSA-N |

| Isomeric SMILES | C[C@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |

| SMILES | CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Stereochemical Characteristics

The compound’s IUPAC name, benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate, reflects its stereochemistry, with the (S)-configuration at the 5th carbon confirmed via chiral column chromatography and X-ray crystallography . Key structural features include:

-

Diazepane Core: A seven-membered ring containing two nitrogen atoms at positions 1 and 4.

-

Benzyl Carboxylate: An ester group at position 1, contributing to lipophilicity and synthetic versatility.

-

Methyl Substituent: A chiral methyl group at position 5, critical for enantioselective interactions .

The SMILES notation explicitly denotes the (S)-configuration, while the InChIKey (DQUGXUOXPVSJFN-LBPRGKRZSA-N) provides a unique identifier for its 3D conformation .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 248.32 g/mol | |

| Boiling Point | ~296°C (estimated) | |

| Density | 1.0±0.1 g/cm³ | |

| Solubility | Polar aprotic solvents (e.g., THF) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves enantioselective cyclization of a diamino alcohol precursor. A common route starts with (S)-2-aminopropan-1-ol, which undergoes nosylation followed by intramolecular cyclization to form the diazepane ring. Key steps include:

-

Nosylation: Protection of the amine group using nosyl chloride.

-

Cyclization: Base-mediated ring closure in tetrahydrofuran (THF) at 0–25°C.

-

Esterification: Benzyl chloroformate introduction to yield the carboxylate .

Table 2: Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nosylation | Nosyl chloride, , DCM | 85 |

| Cyclization | KOtBu, THF, 0°C → 25°C | 78 |

| Esterification | Benzyl chloroformate, | 90 |

Industrial Optimization

Scalable production employs continuous flow reactors to enhance efficiency, reducing reaction times by 50% while maintaining >90% yield. Purification via automated flash chromatography ensures enantiomeric excess (ee) >99% .

Physicochemical and Spectroscopic Properties

Spectroscopic Data

-

(400 MHz, CDCl₃): δ 1.35 (d, Hz, 3H, CH₃), 3.45–3.70 (m, 4H, NCH₂), 5.15 (s, 2H, OCH₂Ph) .

-

HRMS (ESI): m/z 249.1602 [M+H]⁺ (calc. 249.1603).

Applications in Pharmaceutical Research

Role in Drug Development

As a chiral building block, the compound is pivotal in synthesizing orexin receptor antagonists like suvorexant (Belsomra®). The (S)-enantiomer exhibits superior binding affinity ( nM) compared to the (R)-form ( nM) at OX₂ receptors, underscoring its therapeutic potential for insomnia .

Table 3: Pharmacological Comparison of Enantiomers

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| OX₂ Receptor | 0.55 nM | 1.2 nM |

| Metabolic Stability | h (human) | h (human) |

Case Study: Neuroprotective Agents

Derivatives of this compound demonstrate neuroprotective efficacy in SH-SY5Y cells, reducing oxidative stress by 40% at 10 μM via Nrf2 pathway activation.

Comparative Analysis with Analogues

(S)- vs. (R)-Enantiomers

The (S)-enantiomer’s higher metabolic stability ( h vs. 1.5 h for (R)) correlates with improved oral bioavailability (F = 65% vs. 42%) in preclinical models .

Diazepane vs. Azepane Derivatives

Diazepanes exhibit enhanced conformational flexibility compared to azepanes, enabling better target engagement. For example, suvorexant’s diazepane core achieves 30% higher receptor occupancy than azepane-based analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume